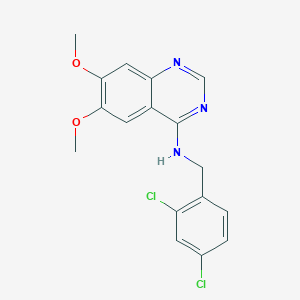
N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine: is a synthetic organic compound that belongs to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group and two methoxy groups attached to the quinazoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine typically begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride, 6,7-dimethoxyquinazoline, and ammonia or an amine source.
Reaction Steps:
Industrial Production Methods:
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinazoline derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduction reactions can target the quinazoline ring or the chlorobenzyl group, potentially yielding amine or alkyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Hydroxylated or carbonylated quinazoline derivatives.
Reduction: Aminated or alkylated quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology:
Anticancer Research: Quinazoline derivatives, including N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine, are studied for their anticancer properties, particularly their ability to inhibit tyrosine kinases and other enzymes involved in cancer cell proliferation.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent in the treatment of cancer, viral infections, and bacterial infections.
Industry:
Pharmaceutical Manufacturing: The compound and its derivatives are used in the development and production of pharmaceutical drugs.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. Additionally, the compound may interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Gefitinib: A quinazoline derivative used as an anticancer drug targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
Uniqueness:
N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. The presence of the 2,4-dichlorobenzyl group and the methoxy groups can influence its binding affinity and specificity towards molecular targets.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-23-15-6-12-14(7-16(15)24-2)21-9-22-17(12)20-8-10-3-4-11(18)5-13(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUNENVMQKQKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3139665.png)
![N-[(ethylcarbamothioyl)amino]-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B3139667.png)


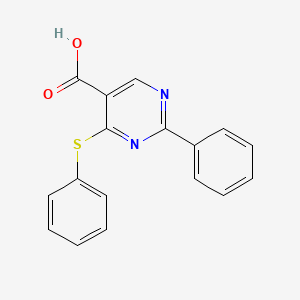
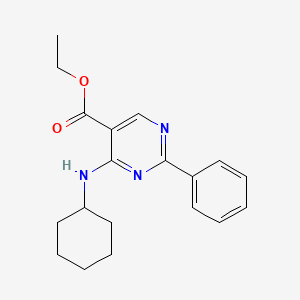
![6-oxo-4-(trifluoromethyl)-N,1-bis[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3139708.png)
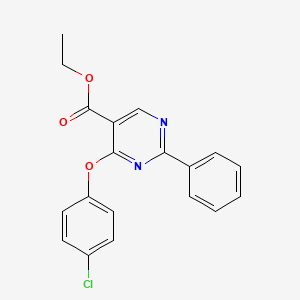
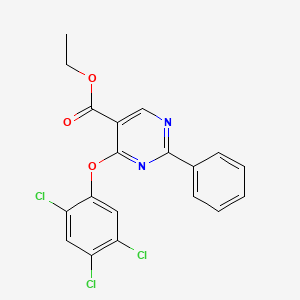
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-2-thiophen-2-ylacetamide](/img/structure/B3139761.png)
![N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139764.png)
![8-methyl-N'-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139772.png)
![8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139776.png)
![8-methyl-N'-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139778.png)
